molecular formula C12H10F3N3O B2567189 N-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)benzamide CAS No. 2309575-32-2

N-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)benzamide

Numéro de catalogue: B2567189
Numéro CAS: 2309575-32-2
Poids moléculaire: 269.227
Clé InChI: ALUWLLFZKBRQBP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)benzamide, also known as MPTB, is a chemical compound that has gained significant attention in scientific research. MPTB is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis.

Applications De Recherche Scientifique

N-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition by this compound leads to increased insulin sensitivity and glucose uptake in adipose tissue and skeletal muscle. This compound has also been shown to reduce body weight and improve glucose tolerance in animal models of obesity and diabetes.

Mécanisme D'action

N-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)benzamide inhibits PTP1B by binding to its active site and preventing the dephosphorylation of insulin receptor substrate 1 (IRS-1) and other downstream signaling molecules. This leads to increased insulin signaling and glucose uptake in insulin-sensitive tissues. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in energy homeostasis and glucose metabolism.
Biochemical and Physiological Effects
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. It also reduces body weight and adiposity by increasing energy expenditure and thermogenesis. This compound has been shown to improve lipid metabolism by reducing hepatic steatosis and increasing fatty acid oxidation. This compound has also been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

N-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)benzamide is a potent and selective inhibitor of PTP1B, which makes it a valuable tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, this compound has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. This compound also has a short half-life in vivo, which can limit its duration of action.

Orientations Futures

There are several future directions for the research on N-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)benzamide. One direction is to optimize the synthesis of this compound to improve its yield and solubility. Another direction is to develop more potent and selective inhibitors of PTP1B that have better pharmacokinetic properties. This compound has also been shown to have potential therapeutic applications in other diseases, such as cancer and neurodegenerative disorders, and further research is needed to explore these applications. Finally, the role of PTP1B in other metabolic pathways, such as lipid metabolism and inflammation, needs to be further elucidated.

Méthodes De Synthèse

The synthesis of N-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)benzamide involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the synthesis of 1-methyl-4-pyrazolecarboxylic acid, which is then converted to its acid chloride derivative. The acid chloride is then reacted with 3-(trifluoromethyl)aniline to obtain this compound. The overall yield of the synthesis is approximately 50%.

Propriétés

IUPAC Name

N-(1-methylpyrazol-4-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O/c1-18-7-10(6-16-18)17-11(19)8-3-2-4-9(5-8)12(13,14)15/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUWLLFZKBRQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.